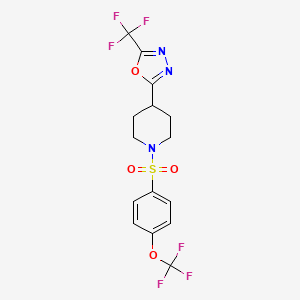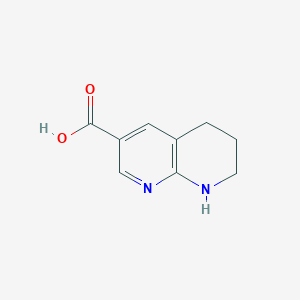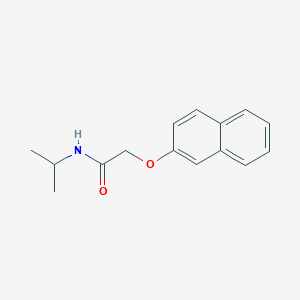![molecular formula C23H26N4O4S B2833274 3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one CAS No. 689761-60-2](/img/structure/B2833274.png)
3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one, also known as BMS-806, is a synthetic compound that belongs to the quinazoline family of molecules. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinazolinone derivatives, including compounds like 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one and others, have been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. Research indicates these compounds exhibit significant inhibition efficiencies, which increase with concentration. Their performance is attributed to the formation of a protective layer on the metal surface and the formation of inhibitor-complexes in solution. Despite some discrepancies between theoretical and experimental findings, these compounds are considered effective for corrosion protection (Errahmany et al., 2020).
Cytotoxicity and DNA Interaction
Quinazoline derivatives have been studied for their cytotoxic effects and interaction with DNA, particularly in the context of cancer research. One study on a specific quinazoline derivative highlighted its cytotoxicity on the human cancer cell line HeLa and its interaction with calf thymus DNA. The compound demonstrated potential as an anticancer drug based on its ability to induce morphological changes and necrosis in cancer cells without causing DNA damage under in vitro conditions (Ovádeková et al., 2005).
Synthesis and Biological Screening
Several studies focus on the synthesis and biological screening of quinazolinone derivatives for various applications. For instance, the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives has been reported, and these compounds have shown promising anticancer activities against certain cell lines (Nowak et al., 2014). Similarly, quinazolinone derivatives with structures like 2-butyl-3-[(2′-tetrazol-5-yl)biphen-4-yl)methyl]quinazolin-4(1H)-ones have been evaluated as antagonists for specific receptors, showing potential for medical applications (Laszlo et al., 1993).
Antioxidant and Glucosidase Inhibitory Activities
Research has been conducted on the synthesis of benzimidazole derivatives containing a morpholine skeleton, revealing in vitro antioxidant activities and glucosidase inhibitory potential. These findings suggest the therapeutic relevance of these compounds in managing oxidative stress and possibly in the treatment of diabetes-related complications (Özil et al., 2018).
Anticancer Activities and Method Optimization
The synthesis and characterization of novel quinazoline derivatives have been reported, with a focus on optimizing synthesis methods and evaluating anticancer activities. These studies often involve rational approaches and QSAR techniques to understand and enhance the potency of quinazoline derivatives as antitumor agents (Noolvi & Patel, 2013).
Antibacterial and Antifungal Activities
Quinazolinone derivatives have also been investigated for their antimicrobial properties. Studies have reported the synthesis of novel compounds and their screening against various bacterial and fungal strains. Some compounds have shown significant activity, indicating their potential as antimicrobial agents (Panneerselvam et al., 2003).
Propiedades
IUPAC Name |
3-butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-2-3-9-26-22(28)20-15-18(25-10-12-31-13-11-25)7-8-21(20)24-23(26)32-16-17-5-4-6-19(14-17)27(29)30/h4-8,14-15H,2-3,9-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXLPHUSJSYKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)


![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)
![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2833204.png)
![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)



![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)

